ethyl 2-({[1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl Ester: The compound contains an ethyl ester group (C₂H₅COO-), which imparts lipophilicity and influences its solubility and bioavailability.
Indole Moiety: The indole ring (1H-indol-2-yl) contributes aromaticity and plays a crucial role in its biological activity.
Thiazole Ring: The thiazole ring (1,3-thiazole) adds heterocyclic character and can participate in various reactions.
Preparation Methods
Synthetic Routes::
Suzuki–Miyaura Coupling: One of the key methods for constructing the indole-thiazole core is the Suzuki–Miyaura coupling. This reaction involves the cross-coupling of an aryl or heteroaryl boron compound with an aryl or heteroaryl halide using a palladium catalyst. In our case, the boron reagent could be an organoboron compound, such as a boronic acid or boronate ester.
Hydromethylation Sequence: Another approach involves hydromethylation of the indole ring followed by protodeboronation
Industrial Production:: The industrial-scale synthesis typically optimizes the most efficient and cost-effective route based on yield, scalability, and safety considerations.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its stability and reactivity.
Substitution Reactions: The ester group can be hydrolyzed or substituted under appropriate conditions.
Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic bromination.
Major Products: The final product depends on the specific synthetic pathway and reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to the indole scaffold’s bioactivity.
Biological Studies: Explore its effects on cellular processes, receptors, and enzymes.
Materials Science: Assess its use in functional materials or sensors.
Mechanism of Action
Targets: Identify molecular targets (e.g., receptors, enzymes) affected by the compound.
Pathways: Understand the signaling pathways modulated by its interaction.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Explore other indole-based or thiazole-containing molecules.
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[[1-(2-methoxyethyl)indole-2-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-3-25-17(23)13-11-26-18(19-13)20-16(22)15-10-12-6-4-5-7-14(12)21(15)8-9-24-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20,22) |
InChI Key |
LBXNHHQSBNAKKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3N2CCOC |
Origin of Product |
United States |
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